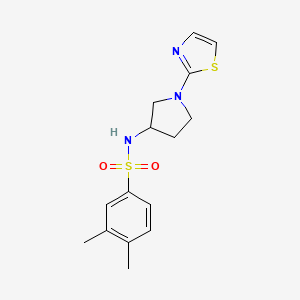

3,4-dimethyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

3,4-dimethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S2/c1-11-3-4-14(9-12(11)2)22(19,20)17-13-5-7-18(10-13)15-16-6-8-21-15/h3-4,6,8-9,13,17H,5,7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBUOMGLWOSSNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2CCN(C2)C3=NC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives have been known to interact with a variety of biological targets, contributing to their diverse biological activities.

Mode of Action

Thiazole derivatives have been reported to exhibit various modes of action, such as binding to dna and interacting with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death.

Biological Activity

3,4-Dimethyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately . The compound features a thiazole ring linked to a pyrrolidine moiety and a benzenesulfonamide group, which are known to contribute to its biological activities.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazole derivatives, including the target compound. For instance, derivatives similar to this compound have shown significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. One study highlighted that thiazole-containing compounds exhibited enhanced antibiofilm activity against S. aureus, suggesting potential applications in treating biofilm-related infections .

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely documented. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For example, one study demonstrated that thiazole-integrated compounds displayed significant cytotoxicity against Jurkat and HT-29 cell lines, with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin . The structure-activity relationship (SAR) analysis revealed that modifications in the phenyl ring significantly influence cytotoxic activity.

Case Study 1: Anticancer Efficacy

A recent investigation focused on the synthesis of thiazole-based compounds and their anticancer properties. Among the synthesized analogues, one compound demonstrated potent activity against both Jurkat and A431 cancer cell lines. The study utilized molecular dynamics simulations to elucidate the interactions between the compound and Bcl-2 protein, revealing hydrophobic contacts as key contributors to its efficacy .

Case Study 2: Antibacterial Properties

Another study assessed the antibacterial properties of a series of thiazole derivatives, including those related to this compound. The results indicated that certain modifications led to increased activity against Gram-positive bacteria. The presence of electron-donating groups on the phenyl ring was identified as a crucial factor for enhancing antibacterial potency .

Summary of Findings

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and pharmacological differences between the target compound and its analogs:

Key Observations:

The thiazol-2-yl moiety in the target compound may enhance hydrogen-bonding interactions with receptors, similar to thiazole-containing analogs in .

Synthesis Strategies: The target compound likely employs a modular approach: functionalizing pyrrolidine with thiazole followed by sulfonamide coupling. This contrasts with ’s use of palladium-catalyzed cross-coupling for complex heterocycles . Analogous compounds (e.g., Compound 16) utilize trifluoroethoxy phenoxy groups to improve metabolic stability, a feature absent in the target compound .

Receptor Selectivity: Pyrrolidine derivatives with extended side chains (e.g., 2-[(2,2,2-trifluoroethoxy)phenoxy]ethyl in Compound 16) exhibit higher α1A/α1D-adrenergic selectivity due to steric and electronic effects. The target compound’s compact thiazole-pyrrolidine group may favor different binding modes .

Research Findings and Implications

- Thermodynamic Properties : While melting points and mass data for the target compound are unavailable, analogs like Example 53 in (MP: 175–178°C, Mass: 589.1) suggest that sulfonamide derivatives with bulky substituents exhibit high thermal stability .

- Structure-Activity Relationship (SAR) : The 3,4-dimethyl substitution may reduce off-target interactions compared to halogenated analogs (e.g., Compound 16), but this requires empirical validation .

Q & A

Q. What synthetic routes are recommended for synthesizing 3,4-dimethyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis involves cyclization of precursors (e.g., amines and diketones) followed by sulfonamide formation. Key steps include:

- Cyclization : Use of thiourea derivatives to form the thiazole ring, as seen in analogous sulfonamide syntheses .

- Sulfonamide Coupling : Reacting 3,4-dimethylbenzenesulfonyl chloride with the pyrrolidine-thiazole intermediate under basic conditions (e.g., K₂CO₃ in DMF).

- Optimization : Apply Design of Experiments (DoE) to vary temperature, solvent polarity, and stoichiometry. Statistical methods (e.g., factorial design) reduce trial-and-error approaches .

Q. How can structural characterization of this compound be rigorously validated?

- Methodological Answer : Combine multi-spectral analysis :

- NMR : Confirm substituent positions via ¹H/¹³C NMR (e.g., thiazole protons at δ 7.2–7.5 ppm, pyrrolidine methylenes at δ 2.5–3.0 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).

- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry .

Q. What solvent systems are suitable for purification, and how can impurities be minimized?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) for high-purity crystals.

- Chromatography : Employ silica gel column chromatography with gradient elution (hexane:ethyl acetate 3:1 → 1:1). Monitor by TLC (Rf ~0.4 in 1:1 hexane:EtOAc).

- Impurity Control : Trace byproducts (e.g., unreacted sulfonyl chloride) can be removed via aqueous washes (NaHCO₃) .

Advanced Research Questions

Q. How can computational methods predict reactivity and stability of this sulfonamide derivative?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to:

- Map electrostatic potential surfaces for nucleophilic/electrophilic sites.

- Simulate transition states for sulfonamide hydrolysis or thiazole ring modifications.

- Validate with experimental kinetic data (e.g., Arrhenius plots for degradation studies) .

Q. What strategies resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer :

- Standardize Assays : Use identical cell lines (e.g., HEK293 for enzyme inhibition) and buffer conditions (pH 7.4, 37°C).

- Control Variables : Validate compound solubility (e.g., DMSO concentration ≤0.1%) and purity (HPLC ≥98%).

- Meta-Analysis : Compare data across studies using statistical tools (ANOVA, t-tests) to identify outliers or assay-specific artifacts .

Q. How can this compound’s pharmacokinetic properties be improved for in vivo studies?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or amine) to the benzenesulfonamide moiety to enhance aqueous solubility.

- Prodrug Design : Mask the sulfonamide group with enzymatically cleavable esters (e.g., acetylated derivatives).

- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., CYP450-mediated oxidation of thiazole) .

Q. What advanced analytical techniques quantify trace degradation products during stability studies?

- Methodological Answer :

- HPLC-MS/MS : Detect degradation products (e.g., sulfonic acid derivatives) with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid).

- Forced Degradation : Expose the compound to heat (60°C), light (UV-A), and acidic/basic conditions (0.1M HCl/NaOH).

- Kinetic Modeling : Apply first-order decay models to predict shelf-life under varying storage conditions .

Data-Driven Research Design

Q. How to design a robust SAR study targeting the thiazole-pyrrolidine moiety?

- Methodological Answer :

- Scaffold Modifications : Synthesize analogs with substituted thiazoles (e.g., methyl, chloro) or pyrrolidine ring expansions (e.g., piperidine).

- Activity Clustering : Use principal component analysis (PCA) to correlate structural features (e.g., logP, H-bond donors) with bioactivity.

- High-Throughput Screening : Employ 96-well plate assays for rapid IC₅₀ determination across analogs .

Q. What experimental protocols validate the compound’s selectivity for a target enzyme versus off-target proteins?

- Methodological Answer :

- Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled inhibitors) with fluorescence polarization detection.

- Proteome Profiling : Apply thermal shift assays (TSA) to monitor protein denaturation in cell lysates.

- Crystallography : Co-crystallize the compound with the target enzyme to confirm binding mode (e.g., sulfonamide interaction with catalytic residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.